2-(1-Phenyl-ethyl)-thiazolidine-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(1-phenylethyl)-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c1-8(9-5-3-2-4-6-9)11-13-10(7-16-11)12(14)15/h2-6,8,10-11,13H,7H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLKRSWKWLNJDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1NC(CS1)C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349622 | |
| Record name | 2-(1-Phenyl-ethyl)-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83690-82-8 | |
| Record name | 2-(1-Phenyl-ethyl)-thiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Cyclocondensation of L-Cysteine and 1-Phenylethyl Aldehyde
The most widely reported method involves the single-step condensation of L-cysteine with 1-phenylethyl aldehyde under mild basic conditions.
Procedure :
- Reaction Setup : L-cysteine (1 equiv) is dissolved in a methanol-water mixture (1:1 v/v) at room temperature.
- Aldehyde Addition : 1-Phenylethyl aldehyde (1.2 equiv) is added dropwise, followed by sodium bicarbonate (2 equiv) to maintain a pH of 8–9.
- Cyclization : The mixture is stirred for 3–12 hours, during which the thiazolidine ring forms via nucleophilic attack of the cysteine amine on the aldehyde carbonyl, followed by intramolecular thiolate displacement.
- Work-Up : The precipitate is filtered, washed sequentially with cold water and ethanol, and vacuum-dried to yield the product as a white solid.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 40–90% | |
| Reaction Time | 3–12 hours | |
| Optimal Temperature | Room temperature |
This method is favored for its simplicity and scalability, though the yield varies with the steric bulk of the aldehyde. The phenylethyl group’s chirality may lead to diastereomeric mixtures, necessitating chiral resolution if enantiopure product is required.
Multi-Step Synthesis via Ester Intermediates
For substrates requiring functional group compatibility, a two-step approach involving ester formation followed by hydrolysis is employed.
Step 1: Esterification
- L-cysteine methyl ester is condensed with 1-phenylethyl aldehyde under analogous conditions to Section 2.1, yielding the thiazolidine methyl ester.
Step 2: Saponification
- The ester intermediate is treated with aqueous NaOH (2N) in methanol at 0°C for 2 hours, followed by acidification to pH 3–4 with HCl to precipitate the carboxylic acid.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Ester Yield | 70–85% | |
| Hydrolysis Yield | 80–98% | |
| Total Yield | 56–83% |
This method mitigates side reactions during cyclization but introduces additional purification steps.
Reaction Optimization and Mechanistic Insights
Solvent and Base Effects
- Solvent : Methanol-water mixtures (1:1) optimize solubility of both cysteine and aldehyde while facilitating proton transfer during cyclization.
- Base : Sodium bicarbonate outperforms stronger bases (e.g., NaOH) by minimizing cysteine decomposition while maintaining sufficient alkalinity for imine formation.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
- Reverse-phase HPLC (C18 column, 0.1% formic acid/ACN gradient) confirms >95% purity for optimized batches.
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Direct Condensation | Single-step, high atom economy | Diastereomer formation |
| Ester Hydrolysis | Better functional group tolerance | Lower overall yield |
The direct method is preferable for large-scale synthesis, while the ester pathway suits derivatives requiring protected intermediates.
Applications and Derivative Synthesis
2-(1-Phenylethyl)-thiazolidine-4-carboxylic acid serves as a precursor for carboxamide derivatives via coupling agents like EDC/HOBt. Such analogs exhibit enhanced tyrosinase inhibition (IC50 ≈ 20 μM), highlighting their potential in dermatological therapeutics.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Phenyl-ethyl)-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.
Substitution: The phenyl-ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic reagents can be employed depending on the desired substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Saturated thiazolidine derivatives.
Substitution: Various substituted thiazolidine derivatives depending on the reagents used.
Scientific Research Applications
Synthesis of 2-(1-Phenyl-ethyl)-thiazolidine-4-carboxylic acid
The synthesis typically involves the reaction of L-cysteine with substituted benzaldehydes. The key steps include:
- Condensation Reaction : L-cysteine reacts with a phenyl-substituted aldehyde in the presence of a base (e.g., sodium bicarbonate) to form the thiazolidine ring.
- Carboxylation : The resulting thiazolidine is then carboxylated at the 4-position, yielding the desired compound.
The overall yield of synthesized compounds can vary significantly based on the substituents used on the phenyl ring, typically ranging from 40% to 90% depending on steric factors and reaction conditions .
Anticancer Properties
One of the most promising applications of this compound is its anticancer activity. Studies have demonstrated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines, including melanoma and prostate cancer:
- Melanoma : Specific derivatives showed strong growth inhibition in melanoma cell lines (B16-F1, A375) with IC50 values indicating potent cytotoxicity .
- Prostate Cancer : Compounds derived from this thiazolidine exhibited selectivity and potency against prostate cancer cell lines (DU 145, PC-3), with some derivatives outperforming standard chemotherapeutic agents like dacarbazine in vivo studies .
Tyrosinase Inhibition
Another notable application is the inhibition of tyrosinase, an enzyme crucial in melanin biosynthesis. Compounds such as 2-(substituted phenyl)thiazolidine-4-carboxylic acids have been identified as effective tyrosinase inhibitors:
- Mechanism : These compounds act as competitive inhibitors, showing significant inhibition rates (up to 66.47%) at specific concentrations . This property makes them potential candidates for treating hyperpigmentation disorders.
Antioxidant Activity
The antioxidant potential of these compounds has also been explored. For instance, certain derivatives demonstrated strong radical scavenging activity in DPPH assays, indicating their capability to neutralize free radicals effectively:
- Comparison with Standards : Some derivatives exhibited antioxidant activity comparable to established antioxidants like ascorbic acid .
Case Study 1: Antiproliferative Activity Evaluation
In a study assessing the antiproliferative effects of various thiazolidine derivatives on melanoma cells, compound 1b was found to significantly inhibit tumor growth in nude mice models at a dosage of 10 mg/kg. This compound also induced apoptosis in treated cells, highlighting its potential as an effective anticancer agent .
Case Study 2: Tyrosinase Inhibition and Melanin Reduction
Another study focused on the inhibition of tyrosinase activity using compound 2g , which not only inhibited enzyme activity but also reduced melanin levels in B16 cells treated with α-MSH. This dual action suggests its utility in cosmetic formulations aimed at skin lightening .
Data Tables
| Compound | IC50 (µM) | Activity Type | Cell Line/Model |
|---|---|---|---|
| Compound 1b | <0.12 | Anticancer | Various Cancer Cell Lines |
| Compound 2g | - | Tyrosinase Inhibition | B16 Melanoma Cells |
| Compound 2d | 18.17 | Antioxidant | DPPH Radical Scavenging |
Mechanism of Action
The mechanism of action of 2-(1-Phenyl-ethyl)-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, modulating their activity. The phenyl-ethyl group may enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Key Observations :
- Bulky groups (e.g., adamantyl, anthracenyl) improve binding affinity in enzyme inhibitors but may reduce solubility .
- Electron-donating groups (e.g., hydroxyl, methoxy) enhance antioxidant and anti-inflammatory effects .
- Halogenated substituents (e.g., chloro, bromo) increase bioactivity in antimicrobial and antimalarial contexts .
Enzyme Inhibition
- Tyrosinase Inhibition : 2-(Substituted phenyl) derivatives (e.g., 4-chlorophenyl) exhibit IC₅₀ values in the micromolar range, outperforming kojic acid in some cases .
- Heme Polymerization Inhibition: 4-Aminoquinoline-thiazolidine hybrids (e.g., compound 14) suppress parasitemia by 85–90% in Plasmodium berghei models .
Antimicrobial and Antioxidant Effects
- Antibacterial Activity: Cu(II) and Fe(II) complexes of 2-(hydroxyphenyl) derivatives show potent activity against Pseudomonas aeruginosa (MIC = 8–16 µg/mL) .
- ROS Scavenging: 2-(2,4-Dihydroxyphenyl) derivatives reduce UV-induced oxidative stress by 40–60% in keratinocytes .
Toxicity and Therapeutic Index
- Developmental Toxicity : 2-(4-Hydroxy-3-methoxyphenyl) derivatives exhibit LC₅₀ values of 0.8 mM in zebrafish embryos, suggesting dose-dependent risks .
- Biocompatibility : Adamantyl-substituted analogs show minimal cytotoxicity in mammalian cell lines (IC₅₀ > 100 µM) .
Physicochemical and Pharmacokinetic Properties
| Property | 2-(1-Phenyl-ethyl)-thiazolidine-4-carboxylic Acid | 2-(4-Fluorophenyl) Analog | 2-(2-Hydroxynaphthalen-1-yl) Analog |
|---|---|---|---|
| Molecular Weight | ~265 g/mol | 253 g/mol | 279 g/mol |
| logP | 2.8 (predicted) | 2.5 | 3.1 |
| Solubility (Water) | Low | Moderate | Low |
| Synthetic Yield | 45–70% | 35–45% | 50–60% |
Biological Activity
2-(1-Phenyl-ethyl)-thiazolidine-4-carboxylic acid, also known by its CAS number 83690-82-8, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological properties, focusing on its anticancer, antioxidant, and enzyme inhibitory effects, supported by various studies and data.
Chemical Structure and Properties
The compound belongs to the thiazolidine family, characterized by a thiazolidine ring and a carboxylic acid functional group. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅N₁O₂S |
| Molecular Weight | 239.32 g/mol |
| Solubility | Soluble in water |
| Melting Point | 150-155 °C |
Anticancer Activity
Numerous studies have demonstrated that derivatives of thiazolidine-4-carboxylic acid exhibit potent anticancer properties. For instance, a study evaluated the antiproliferative effects of various thiazolidine derivatives against melanoma and prostate cancer cell lines. The results indicated that certain derivatives showed significant growth inhibition, with some compounds achieving GI50 values as low as 0.12 μM against leukemia cells .
Case Study: Antiproliferative Effects
- Compound Tested: this compound
- Cell Lines: B16-F1 (melanoma), DU 145 (prostate cancer)
- Results: Notable inhibition of cell proliferation was observed, particularly in melanoma cell lines.
Antioxidant Activity
The antioxidant potential of this compound has been explored in various experimental setups. It has been shown to scavenge free radicals effectively, reducing oxidative stress in cellular models.
Research Findings:
- A study highlighted that thiazolidine derivatives could significantly lower intracellular reactive oxygen species (ROS) levels, suggesting their role in oxidative stress defense mechanisms .
Enzyme Inhibition
One of the notable biological activities of this compound is its ability to inhibit specific enzymes. For example, it has been investigated as a tyrosinase inhibitor, which is crucial for melanin production. A derivative demonstrated competitive inhibition of tyrosinase activity with an inhibition rate of 66.47% at a concentration of 20 μM .
Table 2: Enzyme Inhibition Data
| Compound | Enzyme Inhibited | Inhibition Rate (%) | Concentration (μM) |
|---|---|---|---|
| This compound | Tyrosinase | 66.47 | 20 |
The biological activities of this compound can be attributed to its interaction with various biochemical pathways:
- Cell Cycle Arrest: Studies have shown that treatment with this compound can lead to an increase in apoptosis in cancer cells, indicating potential for therapeutic applications in oncology.
- Antioxidant Mechanism: The compound's ability to reduce ROS levels suggests it may enhance cellular defense mechanisms against oxidative damage.
- Enzyme Interaction: The competitive inhibition of tyrosinase indicates potential applications in cosmetic formulations aimed at skin lightening or treating hyperpigmentation.
Q & A
Basic: What are the common synthetic routes for preparing 2-(1-phenylethyl)-thiazolidine-4-carboxylic acid, and what experimental conditions optimize yield?
The compound is synthesized via cyclocondensation of L-cysteine with 1-phenylethyl aldehyde under acidic or basic conditions. Key steps include:
- Reagents : L-cysteine, 1-phenylethyl aldehyde, and acetic acid or sodium acetate as a catalyst .
- Conditions : Reflux in ethanol or water at 60–80°C for 4–8 hours.
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane).
- Yield optimization : Stoichiometric control (1:1 molar ratio of cysteine to aldehyde) and pH adjustment (~pH 5.0) minimize side reactions like oxidation .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound’s purity and stereochemistry?
- NMR spectroscopy : H and C NMR confirm the thiazolidine ring formation (e.g., characteristic signals at δ 3.8–4.2 ppm for C4-H and C2-H) and phenyl group integration .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 264.09) .
- IR spectroscopy : Peaks at 1700–1720 cm (C=O stretch) and 2500–2600 cm (S-H, if unoxidized) .
- X-ray crystallography : Resolves stereochemistry (e.g., R/S configuration at C2 and C4) .
Advanced: How does this compound’s mechanism of antibacterial activity compare to other thiazolidine derivatives?
The compound’s bioactivity stems from:
- Metal chelation : Coordination with Fe(II) or Cu(II) ions disrupts bacterial metalloenzymes (e.g., cytochrome P450), as shown in Pseudomonas aeruginosa studies .
- Structural specificity : The 1-phenylethyl group enhances membrane permeability compared to simpler alkyl derivatives. DFT calculations reveal lower LUMO energy (−2.1 eV), favoring electron-deficient bacterial targets .
Basic: What in vivo models are suitable for assessing developmental toxicity, and what endpoints should be monitored?
- Model : Zebrafish embryos (OECD TG 236), exposed at 24–120 hours post-fertilization .
- Endpoints :
- Mortality : LC values (e.g., 0.804 mM at 96 hours) .
- Morphological defects : Pericardial edema, spinal curvature, yolk sac abnormalities.
- Apoptosis : TUNEL assay for cell death quantification.
Basic: What handling precautions and storage conditions ensure compound stability?
- Storage : −20°C under inert gas (argon) to prevent oxidation. Hygroscopic; use desiccants .
- Handling : Use gloves (nitrile), safety glasses, and fume hoods. Avoid light (photosensitivity noted in thiazolidine analogs) .
Advanced: How can computational modeling predict this compound’s interaction with biological targets?
- Docking studies : Use AutoDock Vina to simulate binding to Keap1-Nrf2 (IC ~5 µM predicted) .
- MD simulations : AMBER or GROMACS assess stability of metal complexes (e.g., Fe(II) coordination alters protein conformation over 100 ns trajectories) .
Advanced: How to resolve contradictions between reported bioactivity and toxicity data?
- Context dependence : Antibacterial effects (e.g., MIC 8 µg/mL for Streptococcus epidermidis) occur at lower concentrations than toxic thresholds (LC >0.8 mM in zebrafish) .
- Species-specific metabolism : Zebrafish CYP450 isoforms may activate pro-toxins absent in bacterial systems .
Advanced: What strategies address stereochemical challenges in synthesizing enantiopure derivatives?
- Chiral resolution : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) to separate (2R,4R) and (2S,4R) diastereomers .
- Asymmetric catalysis : Employ L-proline as a catalyst for enantioselective cyclization (ee >90% reported in similar thiazolidines) .
Advanced: How does metal coordination enhance or diminish pharmacological effects?
- Enhanced activity : Fe(II) complexes increase ROS generation in bacteria (e.g., 2x higher OH• production vs. free ligand) .
- Reduced toxicity : Cu(II) chelation mitigates oxidative stress in mammalian cells (IC increases from 12 µM to 45 µM) .
Advanced: Why does this compound reduce apoptosis in zebrafish despite causing developmental defects?
- Paradox explanation : Caspase-3 inhibition (observed via Western blot) reduces apoptosis, but mitochondrial dysfunction (JC-1 assay) triggers necrosis at high doses .
- Pathway crosstalk : p53 downregulation suppresses apoptosis but upregulates autophagy markers (LC3-II/LC3-I ratio increases 3x) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
